molecular formula C28H36O10 B8180792 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid

4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B8180792
M. Wt: 532.6 g/mol
InChI Key: YTHKMAIVPFVDNU-UHFFFAOYSA-N
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Description

4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:

    Esterification: Formation of ester bonds through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

    Aldol Condensation: Formation of carbon-carbon bonds between aldehydes and ketones under basic conditions.

    Hydrogenation: Reduction of double bonds using hydrogen gas and a metal catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Continuous Flow Reactors: For efficient and scalable synthesis.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohols to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of alkenes to alkanes using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new drugs.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid: A structurally similar compound with slight variations in functional groups.

    4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid: Another similar compound with differences in the position of double bonds.

Uniqueness

The uniqueness of 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, effects on cell signaling, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C28H36O10C_{28}H_{36}O_{10}, indicating a large and complex structure that contributes to its diverse biological activities. The structure includes multiple functional groups such as carboxylic acids and furan derivatives, which are known for their biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to 4-oxobutanoic acid derivatives. For instance, various 2(5H)-furanone derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of these furanones against Staphylococcus aureus were reported as low as 8 μg/mL, suggesting potent antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
2(5H)-furanone derivativeStaphylococcus aureus8
Furanone F105Methicillin-resistant S. aureus10
Furanone F105 combined with aminoglycosidesS. aureus0.4 - 0.5

Effects on Biofilm Formation

The ability of these compounds to inhibit biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. Research indicates that furanone derivatives can prevent biofilm formation by inhibiting bacterial growth rather than targeting biofilm-specific pathways .

Cell Signaling and Therapeutic Potential

The compound's structural components may also play a role in cellular signaling mechanisms. Studies have shown that certain furanones can act as signaling molecules in microbial communities, promoting communication between cells and influencing behavior such as biofilm formation and virulence . This signaling capability suggests potential applications in developing new antimicrobial therapies that disrupt bacterial communication.

Case Study: Wound Healing Applications

A notable case study involved the use of furanone derivatives in treating infected wounds in animal models. The combination of gentamicin with these compounds significantly enhanced wound healing and bacterial clearance compared to gentamicin alone . This synergy highlights the therapeutic potential of combining traditional antibiotics with novel compounds like those derived from 4-oxobutanoic acid.

Properties

IUPAC Name

4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHKMAIVPFVDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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